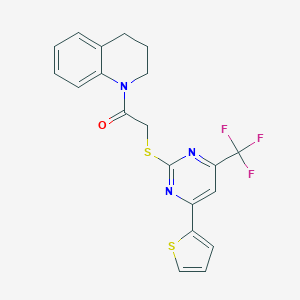

![molecular formula C18H17N7O2 B284399 N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284399.png)

N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. MPTP is a tetrazolo-pyrimidine derivative that has shown potential in the treatment of various diseases, including cancer and neurological disorders.

Wirkmechanismus

The mechanism of action of N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is complex and involves multiple pathways. In cancer cells, this compound inhibits CK2 by binding to the ATP-binding site of the enzyme, which prevents it from phosphorylating its substrates. This leads to the inhibition of cell growth and proliferation. In dopaminergic neurons, this compound is metabolized into MPP+, which is a potent neurotoxin that selectively targets and kills these cells. MPP+ inhibits complex I of the mitochondrial electron transport chain, which leads to the depletion of ATP and the generation of reactive oxygen species (ROS), ultimately resulting in cell death.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound are dependent on the concentration and duration of exposure. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis, which is a programmed cell death mechanism. In dopaminergic neurons, this compound causes the selective destruction of these cells, leading to the symptoms of Parkinson's disease. This compound has also been shown to affect various biochemical pathways, such as the regulation of oxidative stress and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has several advantages as a research tool, including its potent inhibitory effects on CK2 and its ability to selectively target dopaminergic neurons. However, there are also several limitations to its use in lab experiments. This compound is a highly toxic compound that requires specialized equipment and handling procedures. It also has a short half-life and can rapidly degrade in biological systems, which can limit its effectiveness.

Zukünftige Richtungen

There are several future directions for the research and development of N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide. In cancer research, this compound could be further optimized to improve its potency and selectivity towards CK2. In Parkinson's disease research, this compound could be used as a tool to study the mechanisms of dopaminergic neuron death and to develop new therapies for the disease. Additionally, this compound could be modified to improve its pharmacokinetic properties and reduce its toxicity, which could make it a more viable therapeutic option.

Conclusion:

In conclusion, this compound is a chemical compound that has shown potential in the treatment of various diseases, including cancer and neurological disorders. Its unique properties have made it a valuable tool for scientific research, and its potential therapeutic applications continue to be explored. While there are limitations to its use in lab experiments, the future directions for the research and development of this compound are promising, and it remains an important compound in the field of biomedical research.

Synthesemethoden

The synthesis of N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves a series of chemical reactions that require specialized equipment and knowledge. The most common method of synthesizing this compound is through a multi-step process that involves the reaction of 2-methoxyaniline with ethyl 2-oxo-4-phenylbutyrate, followed by the reaction of the resulting compound with hydrazine hydrate and sodium nitrite. The final step involves the reaction of the intermediate compound with pyridine-4-carboxylic acid and methylamine. The purity of the synthesized this compound is typically verified using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has shown promising results as a potent inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease. Studies have shown that this compound can selectively target and kill dopaminergic neurons, which are the cells that are affected in Parkinson's disease.

Eigenschaften

Molekularformel |

C18H17N7O2 |

|---|---|

Molekulargewicht |

363.4 g/mol |

IUPAC-Name |

N-(2-methoxyphenyl)-5-methyl-7-pyridin-4-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C18H17N7O2/c1-11-15(17(26)21-13-5-3-4-6-14(13)27-2)16(12-7-9-19-10-8-12)25-18(20-11)22-23-24-25/h3-10,16H,1-2H3,(H,21,26)(H,20,22,24) |

InChI-Schlüssel |

RQAQDDQLBLVANV-UHFFFAOYSA-N |

Isomerische SMILES |

CC1=C(C(N2C(=N1)N=NN2)C3=CC=NC=C3)C(=O)NC4=CC=CC=C4OC |

SMILES |

CC1=C(C(N2C(=N1)N=NN2)C3=CC=NC=C3)C(=O)NC4=CC=CC=C4OC |

Kanonische SMILES |

CC1=C(C(N2C(=NN=N2)N1)C3=CC=NC=C3)C(=O)NC4=CC=CC=C4OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

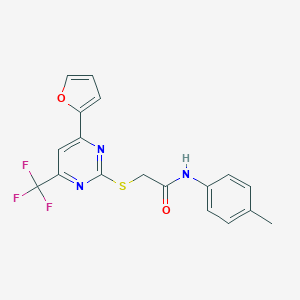

![N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284318.png)

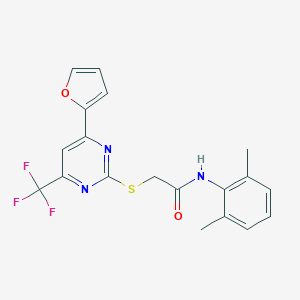

![N-(3-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284321.png)

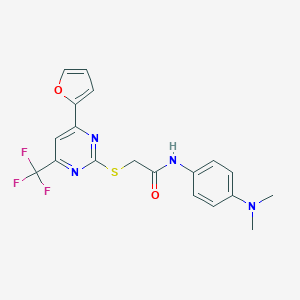

![N-(4-bromophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284324.png)

![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284326.png)

![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B284327.png)

![N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284331.png)

![N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284333.png)

![N-(3-ethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284334.png)

![N-[4-(diethylamino)phenyl]-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284339.png)

![Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B284340.png)